7-羟基苯并(a)芘

描述

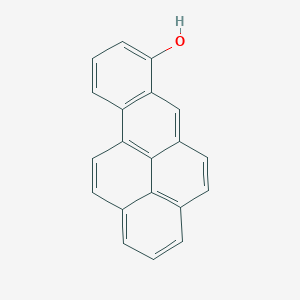

7-Hydroxybenzo(a)pyrene is a metabolite of Benzopyrene (BaP), a carcinogenic component of tobacco smoke implicated in lung cancer . It has the molecular formula C20H12O and a molecular weight of 268.31 .

Molecular Structure Analysis

The molecular structure of 7-Hydroxybenzo(a)pyrene consists of 20 carbon atoms, 12 hydrogen atoms, and 1 oxygen atom . The exact structural diagram is not available in the retrieved sources.Chemical Reactions Analysis

7-Hydroxybenzo(a)pyrene is a metabolite of Benzopyrene (BaP), which suggests it is formed through the metabolic processes of Benzopyrene . The exact chemical reactions involving 7-Hydroxybenzo(a)pyrene are not detailed in the retrieved sources.Physical And Chemical Properties Analysis

7-Hydroxybenzo(a)pyrene has a molecular weight of 268.31 . Its density is 1.379g/cm3, and it has a boiling point of 527.2ºC at 760 mmHg . Other physical and chemical properties are not available in the retrieved sources.科学研究应用

生物标记物评估

7-羟基苯并(a)芘经常被研究作为接触致癌化合物(主要是多环芳烃 (PAH))的生物标记物。已经开发出各种方法来灵敏地测定其在人尿中的代谢物,如 3-羟基苯并[a]芘。这对于评估致癌苯并[a]芘的接触风险至关重要,尤其是在职业环境中和通过各种方式接触 PAH 的普通人群中。例如,Simon 等人 (2000) 和 Hu 等人 (2016) 详细阐述了涉及高效液相色谱的方法,用于尿液 3-羟基苯并[a]芘的痕量测定,表明其作为 PAH 接触生物标记物的重要性 (Simon 等人,2000; Hu 等人,2016)。

致癌性研究

该化合物在研究致癌机制中也至关重要,尤其与母亲接触及其对后代的影响有关。例如,Castro 等人 (2008) 对胎儿小鼠进行了研究,观察了母亲接触二苯并(a,l)芘的影响,展示了 7-羟基苯并(a)芘相关化合物在致癌化合物代谢活化及其随后对癌症发展的影响中的作用 (Castro 等人,2008)。

分析方法开发

Richter-Brockmann 等人 (2019) 通过开发一种使用气相色谱法对尿液样本中的 3-羟基苯并[a]芘进行定量分析的超灵敏方法做出了贡献,增强了监测非职业接触者(包括吸烟者和普通人群)中这种生物标记物低水平的能力 (Richter-Brockmann 等人,2019)。

安全和危害

未来方向

Future research could focus on the bacterial degradation of 7-Hydroxybenzo(a)pyrene, particularly in the context of the development of “omics” approaches . Additionally, more research is needed to understand the exact synthesis process, chemical reactions, and mechanism of action of 7-Hydroxybenzo(a)pyrene.

作用机制

Target of Action

7-Hydroxybenzo(a)pyrene, also known as benzo[a]pyren-7-ol, primarily targets the cytochrome P450 1A1 (CYP1A1) enzyme . CYP1A1 plays a key role in the metabolism of carcinogens, such as benzo[a]pyrene (B[a]P), and its metabolites to ultimate carcinogens .

Mode of Action

The compound interacts with its target, CYP1A1, leading to the formation of various metabolites. The first step of activation is the formation of B[a]P-7,8-epoxide, followed by hydrolysis by epoxide hydrolase (EH) to the B[a]P-trans-7,8-dihydrodiol (7,8-diol), which is further metabolized by CYP enzymes to the ultimate genotoxic (±)-B[a]P-r-7,t-8-dihydrodiol-t-9,10-epoxide (DE2) .

Biochemical Pathways

The biochemical pathways affected by 7-Hydroxybenzo(a)pyrene involve the metabolic activation of the compound. While 3-hydroxybenzo[a]pyrene (3-OHB[a]P) represents its detoxification pathway, trans-anti-7,8,9,10-tetrahydroxy-7,8,9,10-tetrahydrobenzo[a]pyrene (tetrol-B[a]P) represents the carcinogenicity pathway . The compound’s metabolism results in the formation of both the diol metabolites from B[a]P and the ultimate mutagenic species diol epoxide 2 from B[a]P-7,8-dihydrodiol .

Pharmacokinetics

The pharmacokinetics of 7-Hydroxybenzo(a)pyrene involve its absorption, distribution, metabolism, and excretion (ADME). The compound is metabolized by CYP1A1, leading to the formation of various metabolites. The rate of metabolism varies depending on the variant of CYP1A1, with different enzyme kinetics properties observed for each variant .

Result of Action

The result of the compound’s action is the formation of various metabolites, including the ultimate mutagenic species diol epoxide 2 from B[a]P-7,8-dihydrodiol . This metabolite forms adducts with DNA (anti-benzo[a]pyrene-7,8-diol-9,10-oxide-DNA adducts) and shows mutagenic and carcinogenic effects .

Action Environment

The action of 7-Hydroxybenzo(a)pyrene is influenced by environmental factors. For instance, the compound’s metabolism can be affected by exposure to an industrial mixture of carcinogenic polycyclic aromatic hydrocarbons . Additionally, the compound’s action can be altered by the presence of other substances in the environment, such as those found in contaminated food products .

属性

IUPAC Name |

benzo[a]pyren-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12O/c21-18-6-2-5-15-16-10-9-13-4-1-3-12-7-8-14(11-17(15)18)20(16)19(12)13/h1-11,21H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNQAYISXCZTDQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C=CC=C5O)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20958973 | |

| Record name | Benzo[pqr]tetraphen-7-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20958973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Hydroxybenzo(a)pyrene | |

CAS RN |

37994-82-4 | |

| Record name | Benzo[a]pyren-7-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37994-82-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzo(a)pyren-7-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037994824 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzo[pqr]tetraphen-7-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20958973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | benzo[a]pyren-7-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is 7-Hydroxybenzo[a]pyrene and how is it formed?

A1: 7-Hydroxybenzo[a]pyrene (7-OHBP) is a metabolite of benzo[a]pyrene (B[a]P), a polycyclic aromatic hydrocarbon commonly found in the environment. B[a]P itself is not inherently carcinogenic but requires metabolic activation within the body. One of the metabolic pathways involves cytochrome P450 enzymes, particularly CYP1A1 and CYP1A2, which convert B[a]P into 7-OHBP. [, ]

Q2: Is 7-Hydroxybenzo[a]pyrene found naturally?

A2: 7-OHBP is not naturally occurring. It is a product of B[a]P metabolism, typically observed in biological systems exposed to the parent compound. []

Q3: How does 7-Hydroxybenzo[a]pyrene interact with human cells?

A3: Research suggests that 7-OHBP can be further metabolized into highly mutagenic 7,8-diol-9,10-epoxides by human monocytes and lymphocytes. [] This conversion is crucial as these diol epoxides are known to directly interact with DNA, potentially leading to mutations and ultimately contributing to carcinogenesis.

Q4: What is interesting about the metabolism of 7-OHBP compared to B[a]P in human cells?

A4: Interestingly, while benz[a]anthracene (BA) treatment stimulates B[a]P metabolism in monocytes and lymphocytes, it has minimal effect on the further metabolism of 7-OHBP. This suggests that the specific cytochrome P450 enzymes responsible for metabolizing 7-OHBP to its mutagenic diol epoxide forms might be less inducible compared to those metabolizing B[a]P. []

Q5: Does 7-OHBP have any inhibitory effects on B[a]P metabolism?

A5: Research indicates that 7-OHBP can act as a potent inhibitor of the conversion of (-)-transbenzo[a]pyrene-7,8-dihydrodiol (B[a]P-diol) to the highly carcinogenic (+)-benzo[a]pyrene-7,8-dihydroxy-9,10-epoxide (BPDE). [] This inhibition occurs at very low concentrations, suggesting a feedback inhibition mechanism where 7-OHBP might regulate its own production and potentially limit the formation of highly carcinogenic metabolites from B[a]P.

Q6: How does the presence of soil affect the bioactivation of B[a]P in the human gut?

A6: While the presence of soil may dilute the concentration of B[a]P ingested, studies show that the human colon microbiota can still bioactivate B[a]P present in contaminated soil. This bioactivation leads to the formation of estrogenic metabolites, indicating that the risk associated with ingesting B[a]P-contaminated soil might be currently underestimated. []

Q7: What role does the human gut microbiota play in the metabolism of PAHs like B[a]P?

A7: Research demonstrates that human colon microbiota can transform PAHs into estrogenic metabolites. [] This finding highlights the significant role of gut microbiota in the bioactivation of environmental pollutants and emphasizes the potential impact of this biotransformation on human health.

Q8: How is 7-OHBP detected and quantified in biological samples?

A8: High-pressure liquid chromatography (HPLC) is a widely used technique for separating and quantifying 7-OHBP and other B[a]P metabolites. [, ] Recent advancements in HPLC coupled with mass spectrometry (HPLC-MS) allow for even more sensitive and accurate detection of these metabolites in complex biological matrices. []

Q9: What is the significance of 7-OHBP in environmental monitoring?

A9: The presence of 7-OHBP and other hydroxylated PAHs in human tissues serves as a biomarker for exposure to B[a]P and other related environmental pollutants. [] Monitoring these metabolites can provide valuable insights into the extent of human exposure to these potentially harmful compounds.

Q10: What are the implications of 7-OHBP in risk assessment?

A10: The ability of human colon microbiota to convert B[a]P into 7-OHBP and other estrogenic metabolites has significant implications for risk assessment. [] Current risk assessment models might need to incorporate the bioactivation potential of gut microbiota to provide a more accurate estimation of the risks associated with exposure to B[a]P and other PAHs.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。